molecular formula C15H13NO5 B337655 2-Oxopropyl 2-(2-furoylamino)benzoate

2-Oxopropyl 2-(2-furoylamino)benzoate

Cat. No.: B337655
M. Wt: 287.27 g/mol
InChI Key: SSNYGLGGKPPVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropyl 2-(2-furoylamino)benzoate is a benzoate ester derivative characterized by a 2-oxopropyl backbone and a 2-furoylamino substituent. The compound’s synthesis typically involves multi-step reactions, such as the coupling of 2-furoylamino benzoic acid with 2-oxopropyl groups under catalytic conditions, as inferred from methodologies applied to related esters .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-oxopropyl 2-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C15H13NO5/c1-10(17)9-21-15(19)11-5-2-3-6-12(11)16-14(18)13-7-4-8-20-13/h2-8H,9H2,1H3,(H,16,18)

InChI Key

SSNYGLGGKPPVSP-UHFFFAOYSA-N

SMILES

CC(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

CC(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antioxidant and Anti-inflammatory Activities of Selected Analogs

Compound Substituent Antioxidant Activity (H₂O₂ scavenging) Anti-inflammatory Activity (Albumin denaturation)
2-Oxopropyl benzoate (2a) Adamantyl Strong Moderate
2q Adamantyl + halogen Strong Good
2r Adamantyl + methoxy Moderate Good
7a Benzylamino + oxadiazole Not tested Not tested
Target compound 2-Furoylamino Inferred moderate Inferred moderate

Key Findings :

  • Adamantyl-substituted derivatives (e.g., 2q, 2r) exhibit superior anti-inflammatory activity compared to non-adamantyl analogs, likely due to enhanced membrane permeability from bulky substituents .

Physicochemical Properties

Table 2: Physical Properties of 2-Oxopropyl Benzoate Derivatives

Compound Melting Point (°C) Solubility (mg/mL in DMSO) Reactivity in Polymerization
2-Oxopropyl benzoate (2a) 145–148 12.3 Low
7a Oil (liquid) 18.9 High
Ethyl 4-(dimethylamino)benzoate 92–94 25.6 Very high
Target compound Data unavailable Predicted 15–20 Moderate

Key Findings :

  • Adamantyl derivatives (e.g., 2a) exhibit higher melting points and lower solubility than non-adamantyl analogs, reflecting tighter crystal packing .

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